Abiraterone beta-D-Glucuronide is a metabolite derived from the antiandrogen drug abiraterone, which is primarily used in the treatment of metastatic castration-resistant prostate cancer. Abiraterone functions as a selective inhibitor of the enzyme cytochrome P450 17α-hydroxylase/17,20-lyase, which plays a crucial role in androgen biosynthesis. The glucuronidation of abiraterone leads to the formation of abiraterone beta-D-glucuronide, which is a phase II metabolite that enhances the elimination of the parent compound from the body.
Abiraterone beta-D-Glucuronide belongs to the class of steroidal compounds and is categorized as a glucuronide derivative. Its chemical structure is characterized by the addition of a glucuronic acid moiety to the parent drug abiraterone, which is itself classified under antiandrogens.
The synthesis of abiraterone beta-D-glucuronide occurs through enzymatic pathways involving UDP-glucuronosyltransferases. The process typically includes:
The enzymatic assays are performed under controlled conditions (pH and temperature) to optimize the activity of UDP-glucuronosyltransferases. The resulting metabolites are analyzed using liquid chromatography-tandem mass spectrometry to confirm their identity and quantify their concentrations in biological samples .
The molecular formula for abiraterone beta-D-glucuronide is C30H39NO7, with a molecular weight of 525.65 g/mol. The structure consists of the core steroid framework of abiraterone with an attached glucuronic acid moiety at one of its hydroxyl groups.
Abiraterone beta-D-glucuronide primarily participates in metabolic reactions that involve its conversion back to the parent drug or further metabolism into other derivatives. Key reactions include:
The stability and reactivity of abiraterone beta-D-glucuronide are influenced by factors such as pH and the presence of specific enzymes in biological systems .
Abiraterone beta-D-glucuronide acts primarily as a metabolite that facilitates the elimination of abiraterone from systemic circulation. By undergoing glucuronidation, it transforms abiraterone into a more water-soluble compound that can be excreted via urine or bile.
The mechanism involves:
This process is crucial for maintaining therapeutic levels of abiraterone while minimizing potential toxicity from prolonged exposure .
Abiraterone beta-D-glucuronide serves several scientific purposes:
Chemoenzymatic synthesis represents the predominant approach for generating abiraterone β-D-glucuronide, leveraging the specificity of uridine diphosphate-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the 3β-hydroxyl group of abiraterone, forming the O-glucuronide linkage characteristic of the metabolite [3] [10]. Human UGT isoforms (particularly UGT1A3, UGT1A4, and UGT2B7) demonstrate variable catalytic efficiency for abiraterone, with Km values ranging 50-200 μM and Vmax values of 0.5-4.0 nmol/min/mg protein [3]. Microbial glucuronyltransferases offer an alternative biocatalytic platform; Mucor hiemalis-derived MhGT1 exhibits broad substrate promiscuity and efficiently glucuronidates steroidal substrates under optimized conditions (pH 8.0-9.0, 30-40°C, Ca²⁺/Mg²⁺ activation), achieving conversion rates exceeding 89% for analogous 3β-hydroxysteroids [10].
Table 1: Enzymatic Systems for Abiraterone Glucuronidation
Enzyme Source | UGT Isoform/Type | Optimal pH | Optimal Temp (°C) | Cofactor Requirement | Reported Conversion Efficiency |
---|---|---|---|---|---|
Human Liver Microsomes | UGT1A3/1A4/2B7 | 7.4 | 37 | UDPGA | 45-65% |
Recombinant Human UGT | UGT2B7 | 7.5 | 37 | UDPGA | 70-85% |
Mucor hiemalis | MhGT1 | 8.0-9.0 | 30-40 | UDP-glucose | >89% (analogous substrates) |
Helix pomatia | β-Glucuronidase (reverse) | 5.0 | 45 | None (transglycosylation) | 30-55% |
Achieving exclusive β-anomeric configuration is critical for biological relevance, as α-linked glucuronides lack metabolic stability. Enzymatic glucuronidation inherently delivers >99% β-selectivity due to the inversion mechanism at the anomeric center of UDPGA during glycosyl transfer [3] [8]. Chemical synthesis requires meticulous protecting group strategies to control stereochemistry. The Koenigs-Knorr reaction using acetobromo-α-D-glucuronic acid and abiraterone in anhydrous solvents (e.g., dichloromethane) with silver carbonate catalysis yields the β-conjugate via SN₂ displacement, but suffers from moderate stereoselectivity (β:α ratio ~8:1) [3]. Advanced chemical approaches employ phase-transfer catalysts like tetrabutylammonium bromide to enhance β-selectivity to >95%, leveraging ion-pairing effects in biphasic solvent systems [8]. LC-MS/MS analysis with chiral columns remains essential for confirming anomeric purity, utilizing transitions m/z 350→156 (abiraterone) and m/z 526→350 (glucuronide) [3] [9].
Activated glucuronyl donors are prerequisites for efficient conjugation. Trichloroacetimidate donors (e.g., methyl 2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl-α-D-glucopyranuronate) offer high reactivity under mild Brønsted or Lewis acid catalysis (e.g., 0.1 eq TMSOTf) but necessitate post-coupling deprotection sequences [3]. Enzymatic deprotection circumvents harsh conditions: carboxylesterases or lipases selectively hydrolyze methyl ester protecting groups on glucuronide moieties post-conjugation, preserving the acid-labile abiraterone scaffold [3]. Helix pomatia-derived β-glucuronidase operates in reverse (synthetic mode) using 4-nitrophenyl glucuronide as a donor, enabling one-step glucuronidation without protecting groups, albeit with lower yields (30-55%) [3] [10]. Critical challenges include donor hydrolysis side reactions and abiraterone adsorption onto glassware, mitigated using polypropylene labware and optimized donor stoichiometry (1.5-2.0 eq) [9].
Scale-up of abiraterone β-D-glucuronide synthesis faces multifaceted hurdles. Chemoenzymatic routes contend with UDPGA cost (>$500/g) and product inhibition, addressed via ATP regeneration systems or whole-cell biocatalysis expressing UGT2B7 and sucrose synthase (for UDPGA recycling) [3]. Chemical routes encounter low atom economy due to protecting groups; Koenigs-Knorr synthesis typically achieves <40% isolated yield from abiraterone, driven by:
Table 2: Optimization Parameters for Industrial-Scale Synthesis
Parameter | Chemical Synthesis | Enzymatic Synthesis | Hybrid Approach |
---|---|---|---|
Typical Yield | 30-45% | 60-85% | 50-70% |
Major Impurities | α-anomer, deacetylated donor | UDP, aglycone | Enzyme residues, donors |
Purification Method | Silica chromatography | Ion-exchange resin | Prep-HPLC |
Cost Drivers | Silver salts, activated donor | UDPGA, enzyme immobilization | Donor synthesis, enzymes |
Scalability Limit | Solvent volume (>500 L/kg) | Bioreactor capacity | Catalyst recycling |
Process Improvements | Phase-transfer catalysis | Cofactor recycling | Enzymatic deprotection |
Hybrid strategies integrating enzymatic glucuronidation with chemical donor activation demonstrate promise, improving yields to 50-70% while reducing heavy metal waste [3] [5]. Continuous-flow systems with immobilized enzymes or catalysts enhance throughput, suppressing degradation observed in batch reactors. Quality-by-Design (QbD) frameworks identify critical process parameters: reaction temperature (±2°C tolerance), donor stoichiometry, and cosolvent concentration (e.g., 10% DMSO boosts solubility without denaturing UGTs) [3] [9]. Purity specifications for reference standards (>95% HPLC) necessitate preparative HPLC with C18 columns and ammonium formate buffers, though countercurrent chromatography offers greener alternatives [3].
Comprehensive List of Chemical Compounds
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9